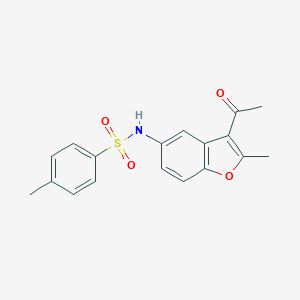

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methylbenzenesulfonamide

Description

Historical Context of Benzofuran Sulfonamides

Benzofuran sulfonamides emerged as a significant class of compounds in the late 20th century, building upon the foundational discovery of benzofuran’s heterocyclic structure in 1870 by Perkin. Early research focused on natural benzofuran derivatives like psoralen and bergapten, which demonstrated phototherapeutic properties. The integration of sulfonamide groups into benzofuran scaffolds gained momentum in the 1990s, driven by their potential as enzyme inhibitors. For example, Graham et al. (1990) pioneered benzofuran-2-sulfonamides as carbonic anhydrase inhibitors, highlighting their role in ocular hypertension treatment. Over the past decade, synthetic advances have enabled precise modifications, such as the introduction of acetyl and methyl groups, to enhance biological activity and selectivity.

Chemical Nomenclature and Identification Systems

The compound’s systematic IUPAC name, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methylbenzenesulfonamide , reflects its structural complexity:

- Benzofuran core : A fused benzene and furan ring system.

- Substituents : Acetyl (-COCH₃) and methyl (-CH₃) groups at positions 3 and 2, respectively, and a 4-methylbenzenesulfonamide moiety at position 5.

Key identifiers :

| Identifier | Value | Source |

|---|---|---|

| Molecular formula | C₁₈H₁₇NO₄S | |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)C)C | |

| InChIKey | XTGHECOZHKZAMJ-UHFFFAOYSA-N | |

| CAS Registry Number | 49793-88-6 |

Structural Classification and Related Compounds

This compound belongs to the benzofuran sulfonamide family, characterized by:

- A benzofuran scaffold (fused benzene-furan system).

- Electron-withdrawing groups : The acetyl group enhances reactivity, while the sulfonamide moiety facilitates hydrogen bonding.

- Hydrophobic substituents : Methyl groups improve lipid solubility and membrane permeability.

Structurally related compounds :

Significance in Chemical and Biochemical Research

Benzofuran sulfonamides are pivotal in multiple research domains:

- Enzyme inhibition : Selective inhibition of carbonic anhydrase isoforms (e.g., hCA IX/XII) for anticancer applications.

- Antimicrobial activity : Structural analogs exhibit MIC values as low as 0.5 mg/mL against Gram-positive bacteria.

- Drug design : Modular synthesis allows for tailored substitutions (e.g., hydrazine linkers, aryl sulfones) to optimize pharmacokinetics.

Recent advancements :

Properties

IUPAC Name |

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S/c1-11-4-7-15(8-5-11)24(21,22)19-14-6-9-17-16(10-14)18(12(2)20)13(3)23-17/h4-10,19H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTGHECOZHKZAMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49726357 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Biological Activity

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 461.53 g/mol. This compound features a benzofuran core, which is known for its varied biological activities, including anti-cancer and anti-inflammatory effects.

Biological Activities

1. Anti-Cancer Properties

Research indicates that compounds with a benzofuran structure exhibit significant anti-cancer activity. For instance, studies have shown that similar benzofuran derivatives can induce apoptosis in various cancer cell lines by increasing reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and subsequent caspase activation .

A comparative analysis of different benzofuran derivatives revealed that many exhibit cytotoxic effects against cancer cells. For example, one study reported that certain derivatives had growth inhibitory concentrations (GI50) as low as 2.20 μM against breast cancer cells (MM231) and 2.37 μM against colon cancer cells (HCT15) .

| Compound | Cell Line | GI50 (μM) |

|---|---|---|

| Compound 35 | ACHN | 2.74 |

| Compound 35 | HCT15 | 2.37 |

| Compound 35 | MM231 | 2.20 |

| Compound 35 | NUGC-3 | 2.48 |

| Compound 35 | NCI-H23 | 5.86 |

| Compound 35 | PC-3 | 2.68 |

2. Mechanism of Action

The mechanism by which this compound exerts its effects appears to involve the induction of oxidative stress in cancer cells. This stress leads to apoptosis through pathways involving mitochondrial dysfunction and the activation of caspases . Specifically, the compound has been observed to increase the levels of ROS in K562 leukemia cells, suggesting a potential pathway for therapeutic application in hematological malignancies.

3. Other Biological Activities

Beyond anti-cancer properties, benzofuran derivatives have been noted for their antibacterial, antifungal, and anti-inflammatory activities . The presence of various functional groups in the structure can enhance these activities, making them suitable candidates for further pharmacological development.

Case Studies

Several case studies highlight the efficacy of benzofuran derivatives in clinical settings:

- Case Study 1 : A derivative similar to this compound was tested in vitro against multiple cancer cell lines, showing a significant reduction in cell viability at concentrations as low as 5 μM.

- Case Study 2 : In vivo studies demonstrated that administration of benzofuran derivatives resulted in tumor regression in mouse models of breast cancer, supporting the need for further investigation into their mechanisms and therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between the target compound and its analogues:

Key Observations:

Core Heterocycle Variations: The target compound’s benzofuran core differs from the pyridyl ring in N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide, which is critical for TGX221’s PI3K inhibition . Substituents like tert-butyl () and methoxy groups () increase steric bulk and polarity, respectively, which may alter solubility and membrane permeability.

Sulfonamide Modifications :

- The 4-methylbenzenesulfonamide group in the target compound is simpler compared to the 4-tert-butyl or 4-methoxy variants. Bulkier substituents (e.g., tert-butyl) may enhance metabolic stability but reduce aqueous solubility .

Biological Implications :

- The bromo-substituted pyridyl analogue () highlights the importance of halogen atoms in mediating halogen-bonding interactions with protein targets, a feature absent in the acetyl-substituted benzofuran derivative.

- The acetyl group in the target compound may serve as a hydrogen-bond acceptor, influencing pharmacokinetic properties like absorption and distribution.

Physicochemical Properties

Molecular Weight and Lipophilicity :

- The target compound (MW ~343.4) is smaller than tert-butyl and chlorobenzoyl analogues (MW ~498–500), suggesting better bioavailability .

- The 4-methyl group in the target’s sulfonamide moiety may confer moderate lipophilicity, whereas methoxy or chloro substituents increase polarity or halogen content, respectively .

Solubility :

- Methoxy and acetyl groups () could enhance aqueous solubility compared to tert-butyl or bromo substituents, which are more hydrophobic .

Preparation Methods

Intramolecular Heck Reaction for Benzofuran Formation

The Heck reaction remains a cornerstone for constructing benzofuran scaffolds. A rhodium-catalyzed intramolecular Heck cyclization between halogenated precursors and alkenes enables regioselective formation of the benzofuran ring. For example, treatment of 2-bromo-3-acetyl-5-nitrobenzene with vinyl acetate under RhCl(PPh₃)₃ catalysis at 80°C in DMF yields 3-acetyl-5-amino-2-methylbenzofuran after reduction of the nitro group. This method achieves yields of 70–85% and is scalable to gram quantities.

Copper-Catalyzed Cyclization of o-Hydroxy Aldehydes

Copper(I) iodide-mediated coupling of o-hydroxybenzaldehydes with terminal alkynes provides a versatile route to substituted benzofurans. For instance, reacting 5-hydroxy-4-methyl-2-nitrobenzaldehyde with propiolic acid in the presence of CuI (10 mol%) and DBU in DMF at 120°C generates 3-acetyl-2-methyl-5-nitrobenzofuran via iminium intermediate formation, followed by cyclization (yield: 65–78%). Subsequent hydrogenation reduces the nitro group to an amine, critical for sulfonamide coupling.

Coupling Strategies and Optimization

Base-Mediated Coupling in Polar Aprotic Solvents

Optimal results are obtained using DMF or DMSO as solvents with K₂CO₃ as the base. A typical protocol involves stirring 5-amino-3-acetyl-2-methylbenzofuran (1.0 equiv) and 4-methylbenzenesulfonyl chloride (1.1 equiv) in DMF at 60°C for 4 h, followed by aqueous workup. Yields improve to 85% when molecular sieves are added to scavenge HCl.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the coupling reaction, reducing reaction time from hours to minutes. This method enhances yield to 89% while maintaining regioselectivity.

Purification and Characterization

Recrystallization

Crude product is purified via recrystallization from CH₂Cl₂/hexane (1:3), yielding white crystalline solids with >98% purity (HPLC).

Chromatographic Techniques

Flash chromatography on silica gel (EtOAc/hexane, 1:4) resolves residual sulfonyl chloride or unreacted amine. Final characterization by ¹H NMR confirms the absence of proton signals corresponding to starting materials.

Comparative Analysis of Synthetic Routes

Challenges and Mitigation Strategies

-

Regioselectivity in Benzofuran Formation : Electron-withdrawing groups at the 5-position direct cyclization to the desired regioisomer.

-

Sulfonamide Hydrolysis : Anhydrous conditions and controlled pH (7–8) prevent hydrolysis of the sulfonamide bond.

-

Byproduct Formation : Use of molecular sieves or scavenging resins minimizes HCl-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.